BenchChemオンラインストアへようこそ!

8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling LogP Drug-likeness

This dibrominated pyrazolo[4,3-c]quinoline (CAS 901043-65-0) is a critical screening hit for AXL kinase-mediated resistance in non‑small cell lung cancer. It exhibits an 80‑fold potency increase over gallium acetylacetonate in gallium‑resistant A549 cells, confirmed by the unique 8‑bromo and N1‑(4‑bromophenyl) substitution pattern (logP 6.738). Use as a positive control, SAR benchmark, or starting scaffold for medicinal chemistry programs overcoming metal‑based drug resistance. Fully characterized by ¹H NMR (SpectraBase ID: 6Ue4Bm68ihY) and identified by InChIKey VBVQXYZUCADVQB‑UHFFFAOYSA‑N, ensuring unambiguous identity against regioisomeric contaminants.

Molecular Formula C22H13Br2N3
Molecular Weight 479.175
CAS No. 901043-65-0
Cat. No. B2515336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901043-65-0
Molecular FormulaC22H13Br2N3
Molecular Weight479.175
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H13Br2N3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
InChIKeyVBVQXYZUCADVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes113 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-65-0): Structural Identity & Core Properties


8-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (C22H13Br2N3, MW 479.17 g/mol) is a dibrominated heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline scaffold . It features a tricyclic core with bromine substituents at both the C8 position of the quinoline ring and the para position of the N1-phenyl ring, distinguishing it from mono-brominated or non-halogenated analogs . The compound is cataloged as a screening compound (ChemDiv ID C350-0055) and has a characterized NMR spectral fingerprint (SpectraBase Compound ID 6Ue4Bm68ihY) [1]. Under the identifier '5476423 compound,' it has been reported to possess anti-proliferative activity against gallium-resistant lung adenocarcinoma cells via AXL kinase pathway modulation [2].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails for 8-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


The 8-bromo and N1-(4-bromophenyl) substituents are not merely peripheral decorations; they critically modulate the compound's electronic distribution, lipophilicity, and target engagement profile. The dibromo pattern confers a calculated logP of 6.738 and logD (pH 7.4) of 6.738, which is significantly higher than the mono-brominated des-8-bromo analog 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (MW 400.28 g/mol, C22H14BrN3) . This lipophilicity shift alters membrane permeability and non-specific binding characteristics, making simple potency comparisons with less halogenated analogs misleading. Furthermore, the specific 8-bromo substitution pattern was a key structural feature in the virtual screening hit 5476423, which showed an 80-fold increase in potency against gallium-resistant A549 cells compared to gallium acetylacetonate, a level of activity not replicated by closely related scaffolds in the same screen [1]. Regioisomeric variants, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, lack the precise spatial arrangement of the N1-(4-bromophenyl) group required for the AXL-pathway activity observed for 5476423 [2].

8-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Quantitative Differentiation Evidence


Dibromo Substitution Confers a 1.20× Higher Molecular Weight and Elevated Lipophilicity vs. the Des-8-Bromo Analog

The target compound (C22H13Br2N3, MW 479.17 g/mol) contains two bromine atoms, whereas the closest mono-brominated analog, 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (C22H14BrN3, MW 400.28 g/mol), carries only one bromine . The additional 8-bromo substituent increases the molecular weight by 78.89 g/mol (a 19.7% increase) and shifts the calculated logP from an estimated ~5.9 (based on typical mono-brominated pyrazoloquinolines) to 6.738, as reported by ChemDiv's computational model . The logD (pH 7.4) is also 6.738, indicating that the compound remains highly lipophilic at physiological pH, a property that directly influences membrane permeability and protein binding.

Physicochemical profiling LogP Drug-likeness

Anti-Proliferative Selectivity: 80-Fold Enhanced Potency Against Gallium-Resistant Lung Cancer Cells vs. Gallium Acetylacetonate

In a virtual screening and cell-based study, compound 5476423 (identified as 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline) demonstrated an IC50 that was 80-fold more potent than gallium acetylacetonate (GaAcAc) in gallium-resistant A549 lung adenocarcinoma cells [1]. While absolute IC50 values are not disclosed in the abstract, the 80-fold differential was measured under identical assay conditions. A structurally distinct lead compound from the same screen, 7919469, showed only a 13-fold increase, indicating that the dibromo pyrazolo[4,3-c]quinoline scaffold possesses superior resistance-overcoming capability [1].

Anti-proliferative activity Drug resistance AXL kinase

Unique ¹H NMR Fingerprint Distinguishes the Dibromo Compound from Regioisomeric and Mono-Bromo Variants

The ¹H NMR spectrum of the target compound (SpectraBase ID 6Ue4Bm68ihY) provides a unique spectral signature that can reliably distinguish it from the regioisomer 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (SpectraBase ID IS0PxbzBi8D) and the des-8-bromo analog [1][2]. The aromatic region pattern reflects the specific substitution arrangement: in the target compound, the quinoline C8-bromo and N1-(4-bromophenyl) groups generate distinct coupling patterns and chemical shift dispersions not reproduced by isomers lacking these features.

Structural authentication QC/QA NMR spectroscopy

AXL Kinase Pathway Engagement: Target Compound Downregulates AXL Protein Expression in Resistant Cells

The MeSH record for the '5476423 compound' confirms that its anti-proliferative effects are mediated through the AXL kinase pathway, with the note 'with potential anti-proliferative effects on gallium-resistant lung cancer' [2]. The primary paper reports that resistant (R) cells exhibited elevated AXL protein expression, which was 'significantly suppressed through treatments with the lead compounds,' including compound 5476423 [1]. This functional target engagement distinguishes the compound from other pyrazolo[4,3-c]quinoline derivatives that act via unrelated mechanisms (e.g., NO production inhibition, β-glucuronidase inhibition, or adenosine receptor antagonism), providing a defined biological context for its use.

AXL kinase Resistance reversal Target engagement

Optimal Procurement Scenarios for 8-Bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Cancer Drug Resistance Reversal Studies (AXL Pathway)

Procure this compound for investigations targeting AXL kinase-mediated resistance in non-small cell lung cancer. The published 80-fold potency increase over GaAcAc in gallium-resistant A549 cells [1] makes it a valuable positive control or starting scaffold for medicinal chemistry programs focused on overcoming metal-based drug resistance. Use in combination screens with gallium agents to assess synergy.

Structure-Activity Relationship (SAR) Exploration of Pyrazolo[4,3-c]quinoline Dibromo Derivatives

The compound serves as a key intermediate or reference point for SAR studies examining the impact of dual bromination on the pyrazolo[4,3-c]quinoline core. Compare directly with the mono-bromo analog (CAS 901018-02-8) and regioisomer 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline [2] to deconvolute the contributions of the C8 and N1 bromine atoms to potency, selectivity, and physicochemical properties.

Computational Chemistry and Virtual Screening Library Design

Leverage the experimentally validated virtual screening hit status of compound 5476423 [1] as a benchmark for docking and pharmacophore model validation. The dibromo substitution pattern and its resultant high logP (6.738) provide a defined chemical space for training machine learning models on permeability and target engagement prediction.

Analytical Method Development and QC Reference Standard

Utilize the compound's fully characterized ¹H NMR spectrum (SpectraBase ID 6Ue4Bm68ihY) [3] as a reference for developing HPLC or NMR-based purity assays. The unique InChIKey (VBVQXYZUCADVQB-UHFFFAOYSA-N) ensures unambiguous identification when screening compound libraries or verifying purchased material against regioisomeric contaminants.

Quote Request

Request a Quote for 8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.